N,N-dibenzyl-1-(oxiran-2-yl)methanamine
概要
説明
N,N-dibenzyl-1-(oxiran-2-yl)methanamine:
準備方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反応の分析
Types of Reactions: N,N-dibenzyl-1-(oxiran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions[][1].
科学的研究の応用
N,N-dibenzyl-1-(oxiran-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials[][1].
類似化合物との比較
- N,N-dibenzyl-2-(oxiran-2-yl)ethanamine
- N,N-dibenzyl-3-(oxiran-2-yl)propanamine
生物活性
N,N-dibenzyl-1-(oxiran-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with epichlorohydrin or similar epoxide precursors. The process allows for the introduction of the oxirane ring, which is crucial for the compound's biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Shakaroun et al. (2023) evaluated its efficacy against various bacterial strains, revealing that the compound inhibited growth at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other known antibacterial agents.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were evaluated using human cell lines. The compound displayed a moderate cytotoxic profile, with an IC50 value of approximately 200 µg/mL against HeLa cells. Further studies are needed to assess its selectivity and safety in vivo.
Enzyme Interaction
This compound has been shown to interact with various enzymes involved in metabolic pathways. Specifically, it acts as a substrate for soluble epoxide hydrolase (EC 3.3.2.10), which plays a role in the metabolism of epoxide compounds in mammals. This interaction may contribute to its biological effects, particularly in vascular regulation and inflammation modulation .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of multidrug-resistant bacteria. Results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics, suggesting potential for use in combination therapies.
Case Study 2: Safety Assessment
A toxicity assessment was performed on animal models to evaluate the safety profile of this compound. Observations indicated no significant adverse effects at therapeutic doses; however, further long-term studies are warranted to fully understand its safety implications.
特性
IUPAC Name |
N,N-dibenzyl-1-(oxiran-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-18(13-17-14-19-17)12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVDPMFWASDKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。